molecular formula C17H14F2N2O B2806242 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-47-1

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2806242
CAS No.: 852136-47-1
M. Wt: 300.309
InChI Key: NEIIFCLNGDNKFL-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a fluorinated benzamide derivative featuring a 2-methylindole substituent. The compound’s structure combines a benzamide core with a 2,6-difluoro substitution pattern and an indole-based side chain. This design is typical of kinase inhibitors or PET radiotracers targeting oncogenic pathways, as fluorination often enhances metabolic stability and binding affinity .

Properties

IUPAC Name

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFCLNGDNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related benzamide derivatives, focusing on substituents, biological targets, and pharmacological properties.

Structural Analogues

Compound Name Key Substituents Molecular Weight Biological Target/Application Key Differences from Target Compound
2,6-Difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide Pyrazolo-pyridine, sulfonamide, ¹¹C-labeled methoxy 423.36 g/mol B-RafV600E imaging (PET) Pyrazolo-pyridine vs. indole; radiolabeled
2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-oxadiazol-2-yl)-biphenyl-4-yl)benzamide Biphenyl, oxadiazole 453.41 g/mol CRAC channel inhibition (anti-inflammatory) Biphenyl-oxadiazole vs. indole; no fluorination
GSK7975A (2,6-difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide) Pyrazole, trifluoromethylbenzyl 397.29 g/mol TRPC channel blockade Pyrazole vs. indole; additional trifluoromethyl
N-(2,6-Difluorophenyl)-5-fluoro-4-triazolo-oxazepin-benzamide Triazolo-oxazepin, 5-fluoro 487.39 g/mol Undisclosed (patented kinase inhibitor) Heterocyclic triazolo-oxazepin vs. indole
2,6-Difluoro-N-(2-nitrophenyl)benzamide 2-Nitrophenyl 278.21 g/mol Synthetic intermediate Nitro group vs. indole; no methyl substitution

Key Findings

Substituent Impact on Target Specificity :

  • The indole moiety in the target compound may confer selectivity for kinases or receptors associated with indole-binding pockets (e.g., serotonin receptors or B-Raf) compared to pyrazolo-pyridine (B-Raf imaging) or pyrazole (TRPC inhibition) derivatives .
  • Fluorination at the 2,6-positions is conserved across analogs to improve metabolic stability and membrane permeability .

Functional Applications: Radiolabeled analogs (e.g., ¹¹C-methoxy in ) are optimized for PET imaging, whereas non-radiolabeled derivatives (e.g., CRAC inhibitor ) focus on therapeutic efficacy. The methyl group on the indole in the target compound may reduce steric hindrance compared to bulkier substituents like oxadiazole or triazolo-oxazepin .

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling between 2,6-difluorobenzoic acid derivatives and 2-methylindole-5-methanamine, analogous to methods in .
  • Contrastingly, CRAC inhibitors employ Suzuki-Miyaura coupling for biphenyl integration, while PET tracers require radiosynthesis with ¹¹C-labeling.

Biological Activity

2,6-Difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activities, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as follows:

C15H14F2N2O\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}

The synthesis typically involves the reaction of 2-methyl-1H-indole with difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product undergoes purification through recrystallization.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent investigations have highlighted the compound's effectiveness against several bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential:

Compound Target MIC (µg/mL) Reference
This compoundMRSA≤ 0.25
Other analoguesMRSA16

The compound exhibited low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development.

Anticancer Activity

In vitro studies have demonstrated that this compound has notable anticancer properties:

Cell Line IC50 (µM) Mechanism Reference
HCT-15 (Colon Carcinoma)< 30Induction of apoptosis
A431 (Epidermoid Carcinoma)< 20Inhibition of cell proliferation

These findings indicate that the compound may interfere with critical cellular pathways involved in cancer progression.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound may disrupt ribosomal function or interfere with the translation process in bacteria.
  • Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways, possibly through mitochondrial disruption or caspase activation.
  • Selective Toxicity : The differential activity against tumor cells versus normal cells suggests a selective mechanism that warrants further exploration.

Study on Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the efficacy of various indole derivatives against MRSA. Among the tested compounds, this compound showed superior activity with an MIC value significantly lower than other analogues. This highlights its potential as a lead compound for developing new antimicrobials.

Study on Anticancer Properties

In another investigation focused on anticancer activity, this compound was tested against multiple cancer cell lines. Its ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, demonstrating an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

The synthesis typically involves multi-step protocols, starting with functionalization of the benzamide core. Key steps include:

  • Amide coupling : Reacting 2,6-difluorobenzoic acid with a methyl-indole derivative (e.g., (2-methyl-1H-indol-5-yl)methanamine) using coupling agents like EDC/HOBt or DCC under inert conditions .
  • Heterocyclic assembly : For the indole moiety, cyclization of hydrazine derivatives with ketones or aldehydes, followed by methylation at the 2-position .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating high-purity products .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : 1H and 13C NMR confirm the indole and benzamide connectivity; 19F NMR verifies fluorine substitution at the 2,6-positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 329.12) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, torsion angles, and packing interactions .

Advanced Questions

Q. What methodological approaches are used to study its binding affinity to targets like PI3K or PTP1B?

Researchers employ:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Crystallographic docking : Co-crystallization with PI3K or PTP1B active sites, refined using SHELX or WinGX, reveals binding modes (e.g., hydrogen bonding with catalytic residues) .

Q. How can computational modeling predict its metabolic stability and selectivity?

  • Density functional theory (DFT) : Calculates electron distribution to assess fluorine’s inductive effects on benzamide reactivity .
  • Molecular dynamics (MD) : Simulates ligand-enzyme interactions over time to evaluate selectivity against off-target kinases .
  • ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) based on lipophilicity (LogP ≈ 3.2) .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Solutions include:

  • Orthogonal validation : Cross-checking enzyme inhibition (IC50) with cell-based assays (e.g., apoptosis in cancer lines) .
  • Structural analogs : Testing derivatives (e.g., replacing 2-methylindole with pyrazolo groups) to isolate structure-activity relationships (SAR) .
  • Batch consistency : Ensuring synthetic reproducibility via HPLC purity (>98%) and elemental analysis .

Q. What challenges exist in optimizing selectivity against related enzymes?

Key challenges and strategies:

  • Kinase off-targeting : Fluorine’s electronegativity enhances binding to ATP pockets, requiring SAR tweaks (e.g., adding sulfonamide groups to reduce PI3Kα/PI3Kγ cross-reactivity) .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to slow hepatic degradation .
  • Crystallographic guidance : Using high-resolution enzyme-ligand structures to modify steric clashes (e.g., indole methyl vs. PTP1B’s WPD loop) .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueObserved DataReference
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, indole-NH), 4.58 (d, 2H, CH2)
13C NMR (100 MHz, CDCl3)δ 165.2 (C=O), 137.8 (C-F)
HRMS (ESI+)m/z 329.1245 [M+H]+ (calc. 329.1251)

Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationPI3Kα IC50 (nM)PTP1B IC50 (nM)Reference
2-Methylindole (Parent)48 ± 3220 ± 15
Pyrazolo[3,4-d]pyrimidine62 ± 5310 ± 20
Thiophene-sulfonamide derivative25 ± 2180 ± 10

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